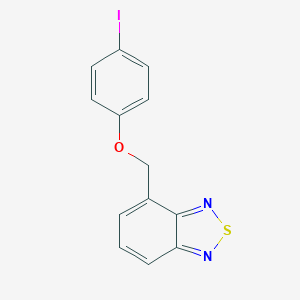![molecular formula C9H13NO5S2 B299527 4-[Methyl(methylsulfonyl)amino]phenyl methanesulfonate](/img/structure/B299527.png)
4-[Methyl(methylsulfonyl)amino]phenyl methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[Methyl(methylsulfonyl)amino]phenyl methanesulfonate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as MMS or MMSO2, and it is a sulfonamide derivative that has a wide range of biological and biochemical effects. In
Mechanism of Action
The exact mechanism of action of MMS is not fully understood. However, it is believed that MMS acts as a sulfonamide derivative, which can inhibit the activity of enzymes that require sulfhydryl groups. This inhibition can lead to a wide range of biological and biochemical effects.
Biochemical and Physiological Effects:
MMS has been shown to have a wide range of biochemical and physiological effects. Some of these effects include the inhibition of DNA synthesis, the inhibition of cell proliferation, and the induction of apoptosis. Additionally, MMS has been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One of the major advantages of MMS is its versatility in scientific research. MMS can be used as a reagent in the synthesis of novel compounds, as a crosslinking agent in the study of protein-protein interactions, and as a sulfonamide derivative in drug discovery. However, one of the limitations of MMS is its potential toxicity. MMS has been shown to be cytotoxic in some cell lines, which can limit its applications in certain experiments.
Future Directions
There are many potential future directions for the study of MMS. One potential direction is the synthesis of novel compounds using MMS as a sulfonamide derivative. Another potential direction is the study of the mechanism of action of MMS and its effects on different cell lines. Additionally, the study of the toxicity of MMS and its potential side effects could lead to the development of safer and more effective compounds for scientific research.
Synthesis Methods
The synthesis of MMS involves the reaction of 4-nitroaniline with dimethyl sulfone in the presence of a catalyst. This reaction results in the formation of 4-(methylsulfonyl)nitrobenzene, which is then reduced to 4-(methylsulfonyl)aniline. The final step involves the reaction of 4-(methylsulfonyl)aniline with methanesulfonyl chloride to form 4-[Methyl(methylsulfonyl)amino]phenyl methanesulfonate.
Scientific Research Applications
MMS has been extensively studied for its potential applications in scientific research. One of the major applications of MMS is its use as a sulfonamide derivative in the synthesis of novel compounds for drug discovery. MMS has also been used as a reagent in the synthesis of peptides and proteins. Additionally, MMS has been used as a crosslinking agent in the study of protein-protein interactions.
properties
Product Name |
4-[Methyl(methylsulfonyl)amino]phenyl methanesulfonate |
|---|---|
Molecular Formula |
C9H13NO5S2 |
Molecular Weight |
279.3 g/mol |
IUPAC Name |
[4-[methyl(methylsulfonyl)amino]phenyl] methanesulfonate |
InChI |
InChI=1S/C9H13NO5S2/c1-10(16(2,11)12)8-4-6-9(7-5-8)15-17(3,13)14/h4-7H,1-3H3 |
InChI Key |
MSDCPDPWIKBMJN-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=C(C=C1)OS(=O)(=O)C)S(=O)(=O)C |
Canonical SMILES |
CN(C1=CC=C(C=C1)OS(=O)(=O)C)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B299444.png)
![N-dibenzo[b,d]furan-3-yl-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide](/img/structure/B299445.png)
![2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]-N-(1-phenylethyl)benzamide](/img/structure/B299448.png)
![N-[4-(diethylamino)phenyl]-2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]benzamide](/img/structure/B299450.png)
![N-(2-isopropoxyphenyl)-2-{2-oxo-2-[(2-phenoxyethyl)amino]ethoxy}benzamide](/img/structure/B299451.png)
![2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]-N-[2-(2,6-dimethylphenoxy)ethyl]benzamide](/img/structure/B299455.png)



![3,4,5-trimethoxy-N-[4-(2-thienylcarbonyl)phenyl]benzamide](/img/structure/B299461.png)
![3,4,5-trimethoxy-N-{2-[(2-phenoxyethyl)carbamoyl]phenyl}benzamide](/img/structure/B299462.png)
![N-(tert-butyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B299463.png)
![2-chloro-4,5-difluoro-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B299465.png)
![2-[(2-pyridinylsulfanyl)methyl]-3-[3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone](/img/structure/B299466.png)